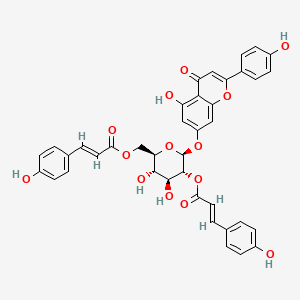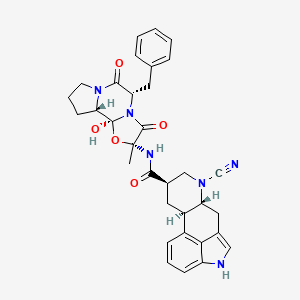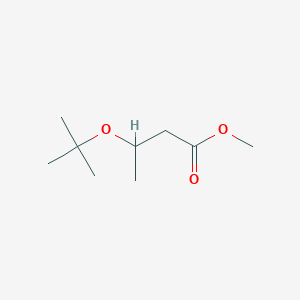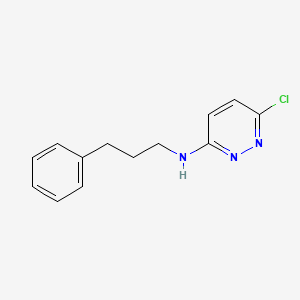![molecular formula C17H29NO7 B13444610 (2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B13444610.png)
(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid is a complex organic compound with a unique structure. This compound is characterized by its intricate tricyclic framework and multiple functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the tricyclic core: This step involves cyclization reactions under controlled conditions, often using catalysts to facilitate the formation of the tricyclic structure.
Functional group modifications: Various reagents are used to introduce and modify functional groups, such as methylation and amination reactions.
Final assembly: The final step involves coupling the tricyclic core with the butanoic acid moiety, often using peptide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as scaling up the reactions in large reactors.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.
(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]pentanoic acid: Similar structure but with a pentanoic acid moiety instead of butanoic acid.
Uniqueness
The uniqueness of (2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid lies in its specific tricyclic framework and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H29NO7 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid |
InChI |
InChI=1S/C17H29NO7/c1-9(2)11(14(19)20)18-8-17-13(24-16(5,6)25-17)12-10(7-21-17)22-15(3,4)23-12/h9-13,18H,7-8H2,1-6H3,(H,19,20)/t10-,11+,12-,13+,17+/m1/s1 |
Clave InChI |
RORMJIDTYVSQGF-UOSRWGBYSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)NC[C@]12[C@H]([C@H]3[C@@H](CO1)OC(O3)(C)C)OC(O2)(C)C |
SMILES canónico |
CC(C)C(C(=O)O)NCC12C(C3C(CO1)OC(O3)(C)C)OC(O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-bromopyridin-2-yl)-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B13444540.png)
![4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B13444545.png)

![(2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B13444568.png)




![3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide](/img/structure/B13444596.png)


![2-Azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13444618.png)

